molecular formula C12H25N3O B3233770 2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone CAS No. 1353954-15-0

2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone

Cat. No.: B3233770
CAS No.: 1353954-15-0
M. Wt: 227.35 g/mol
InChI Key: SQILJTQTTDIVEO-UHFFFAOYSA-N
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Description

2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone is a piperidine-containing compound with a substituted ethanone backbone. Its structure features a tertiary amine group (isopropyl-methyl-amino) at the 3-position of the piperidine ring, linked via a methylene bridge.

Key structural attributes:

  • Piperidine core: Provides conformational rigidity and influences binding affinity.
  • Amino-ethanone moiety: May participate in hydrogen bonding or act as a reactive site for further derivatization.

Properties

IUPAC Name

2-amino-1-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-10(2)14(3)8-11-5-4-6-15(9-11)12(16)7-13/h10-11H,4-9,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQILJTQTTDIVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC1CCCN(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401143263
Record name Ethanone, 2-amino-1-[3-[[methyl(1-methylethyl)amino]methyl]-1-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401143263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353954-15-0
Record name Ethanone, 2-amino-1-[3-[[methyl(1-methylethyl)amino]methyl]-1-piperidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353954-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-amino-1-[3-[[methyl(1-methylethyl)amino]methyl]-1-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401143263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone, also known by its CAS number 1354024-66-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H31N3O
  • Molecular Weight : 269.43 g/mol
  • Structure : The compound features a piperidine ring, which is often associated with various biological activities.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential modulation of various signaling pathways. It has been studied for its effects on:

  • Dopaminergic Systems : The compound may influence dopamine receptor activity, which is crucial in treating disorders like schizophrenia and Parkinson's disease.
  • Serotonergic Systems : It may also interact with serotonin receptors, potentially offering antidepressant effects.

Biological Activity and Therapeutic Applications

Research indicates several therapeutic applications for this compound:

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds in the same class. For instance:

  • In vitro Studies : Compounds similar to this compound have shown significant growth inhibition in various cancer cell lines. For example, one study reported an IC50 value of 0.126 μM against HeLa cells, indicating strong anticancer properties .
CompoundCell LineIC50 (μM)
Compound AHeLa0.126
Compound BSMMC-77210.071
Compound CK5620.164

Neuroprotective Effects

There is emerging evidence suggesting that compounds with similar structures may exhibit neuroprotective effects:

  • Animal Models : In rodent models of neurodegeneration, derivatives of this compound have shown promise in reducing neuronal death and improving cognitive function.

Case Studies

Several case studies have illustrated the biological activity of related compounds:

  • Case Study on Cancer Treatment :
    • Researchers tested a series of piperidine derivatives for anticancer activity against several tumor cell lines. The results indicated that modifications in the piperidine structure significantly affected the potency and selectivity towards cancer cells .
  • Neuroprotective Study :
    • A study investigated the neuroprotective effects of a closely related compound in a model of Alzheimer's disease. Results showed a decrease in amyloid-beta plaque formation and improved cognitive performance in treated animals .

Comparison with Similar Compounds

Structural Insights :

  • The benzyl-substituted analog exhibits increased molecular weight and lipophilicity compared to the target compound, which may enhance membrane permeability but reduce solubility.
  • The chloro derivative replaces the amino group with chlorine, altering reactivity and reducing hydrogen-bonding capacity.
  • Cyclopropyl-containing analogs introduce steric constraints and metabolic resistance due to the rigid three-membered ring.

Stereochemical Variants

The stereochemistry of substituents significantly impacts bioactivity:

Compound Name Stereochemistry Molecular Formula Notes
2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone (S)-configuration at piperidine 3-position C₁₂H₂₃N₃O Stereospecific interactions with chiral receptors (e.g., GPCRs) are likely.
2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone (R)-configuration at piperidine 3-position C₁₂H₂₃N₃O May exhibit distinct pharmacokinetic profiles compared to the (S)-isomer.

Key Finding : Enantiomers such as and could display divergent binding affinities or metabolic pathways, underscoring the importance of stereochemical analysis in drug development.

Core Heterocycle Modifications

Replacing piperidine with pyrrolidine alters ring size and conformational flexibility:

Compound Name Core Heterocycle Molecular Formula Notes
(S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one Pyrrolidine C₁₄H₂₈N₃O Smaller ring size increases ring puckering; may enhance target selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone
Reactant of Route 2
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